![molecular formula C19H21ClN4O4S B2678438 N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-cyclohexyloxalamide CAS No. 899944-34-4](/img/structure/B2678438.png)
N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-cyclohexyloxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-cyclohexyloxalamide is a useful research compound. Its molecular formula is C19H21ClN4O4S and its molecular weight is 436.91. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-cyclohexyloxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-cyclohexyloxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Interaction and Receptor Antagonism
The compound demonstrates potent and selective antagonism for cannabinoid receptors, contributing to the understanding of molecular interactions with the CB1 cannabinoid receptor. This has implications for designing drugs that target these receptors, offering insights into the conformational analysis and pharmacophore models essential for developing new therapeutic agents (Shim et al., 2002).
Antimicrobial Activities
Another important application is in antimicrobial research, where derivatives of the chemical scaffold exhibit potent antimicrobial activities. This suggests the compound's framework could be used for designing new antimicrobial agents, addressing the need for novel treatments against resistant bacteria and fungi. The antimicrobial activity of similar compounds against both Gram-negative and Gram-positive bacteria, as well as their antifungal potential, underscores the versatility of this chemical structure in contributing to the development of new antimicrobial strategies (Hafez et al., 2016).
Development of Antagonists for Pharmacological Studies
Structural-activity relationship studies around this compound's core have led to the identification of variants with potent antagonist activities for cannabinoid receptors. These efforts highlight the compound's role in elucidating receptor binding sites and aiding the search for more selective cannabimimetic ligands. The therapeutic potential of these antagonists, particularly in mitigating the harmful effects of cannabinoids, offers a promising avenue for drug development (Lan et al., 1999).
Photovoltaic Applications
In the realm of materials science, derivatives of this compound have been explored for their utility in photovoltaic applications. The rational design and synthesis of donor−acceptor polymers based on the thiophene and pyrazoline scaffolds have been investigated, demonstrating the compound's potential in adjusting optical band gaps for enhanced solar cell performance (Chen et al., 2010).
Cancer Research
Further applications extend to cancer research, where related compounds have been evaluated for their cytotoxic activities against various cancer cell lines. This research direction emphasizes the potential of using this chemical structure as a basis for developing new anticancer agents, contributing to the ongoing search for effective treatments (Dawood et al., 2011).
properties
IUPAC Name |
N'-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-cyclohexyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O4S/c20-12-5-4-8-14(9-12)24-17(15-10-29(27,28)11-16(15)23-24)22-19(26)18(25)21-13-6-2-1-3-7-13/h4-5,8-9,13H,1-3,6-7,10-11H2,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZJDVIUTNWMCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-cyclohexyloxalamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.